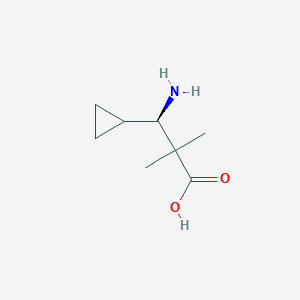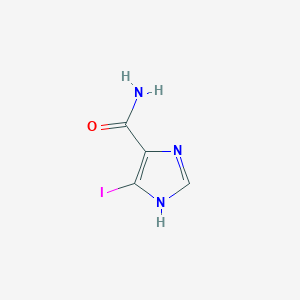
Ethyl 2-trifluoromethyl-4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-trifluoromethyl-4-oxopentanoate is an organic compound characterized by the presence of a trifluoromethyl group, which imparts unique physicochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-trifluoromethyl-4-oxopentanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with chloroacetone in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like 2-methyltetrahydrofuran at elevated temperatures (around 75°C) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-trifluoromethyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-trifluoromethyl-4-oxopentanoate has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals with improved metabolic stability and bioavailability.
Wirkmechanismus
The mechanism of action of ethyl 2-trifluoromethyl-4-oxopentanoate involves its reactivity due to the trifluoromethyl group. This group increases the electrophilicity of the compound, making it more reactive towards nucleophiles. In transition-metal-catalyzed reactions, the compound can generate metal carbene species, which are versatile intermediates in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: This compound is also used in the synthesis of trifluoromethylated heterocycles and shares similar reactivity due to the trifluoromethyl group.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness: Ethyl 2-trifluoromethyl-4-oxopentanoate is unique due to its specific structure, which combines a trifluoromethyl group with a keto ester functionality. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H11F3O3 |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
ethyl 4-oxo-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H11F3O3/c1-3-14-7(13)6(4-5(2)12)8(9,10)11/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ATYJPXZSFFZDJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=O)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)


![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)




